1-Bromo-4-(but-1-en-2-yl)benzene
Overview
Description
1-Bromo-4-(but-1-en-2-yl)benzene is an organic compound with the molecular formula C10H11Br It is a derivative of benzene, where a bromine atom is substituted at the para position relative to a but-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(but-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(but-1-en-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(but-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The but-1-en-2-yl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the but-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions:
Substitution: Palladium catalysts, boronic acids, bases like potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Scientific Research Applications
1-Bromo-4-(but-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-4-(but-1-en-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
- 1-Bromo-4-(but-2-en-1-yl)benzene
- 1-Bromo-4-(but-1-yn-2-yl)benzene
- 1-Bromo-4-(butan-2-yl)benzene
Uniqueness: 1-Bromo-4-(but-1-en-2-yl)benzene is unique due to the presence of both a bromine atom and an alkenyl group on the benzene ring. This combination allows for diverse reactivity and applications, distinguishing it from other similar compounds that may lack either the bromine or the alkenyl group.
Properties
IUPAC Name |
1-bromo-4-but-1-en-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGATWDYVVSRVCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623100 | |
Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42427-51-0 | |
Record name | 1-Bromo-4-(but-1-en-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30623100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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